Ethanolamine Hydrochloride

Description

Contextualization within Amine and Alcohol Chemistry

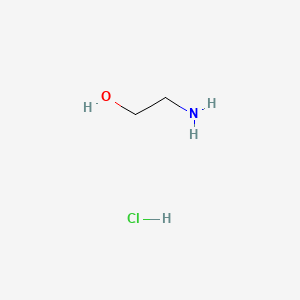

2-Aminoethanol hydrochloride is fundamentally understood through the chemistry of its parent molecule, 2-aminoethanol (also known as monoethanolamine). nih.gov This organic molecule is bifunctional, containing both a primary amine (-NH₂) group and a primary alcohol (-OH) group. wikipedia.orgfoodb.ca This dual nature means it exhibits chemical properties characteristic of both functional groups. solubilityofthings.com The presence of the amine group imparts basic properties, while the alcohol group allows it to undergo reactions typical of alcohols, such as esterification. foodb.casolubilityofthings.com

As the hydrochloride salt, the amine group exists in its protonated, ammonium (B1175870) form (-NH₃⁺), creating the 2-hydroxyethylammonium cation. nist.govnih.gov This salt formation neutralizes the basicity of the amine, resulting in a stable, water-soluble compound that is easier to handle and store than its volatile liquid precursor, ethanolamine (B43304). ontosight.aiwikipedia.org Its structure provides a simple framework for studying the interplay between an ammonium group and a hydroxyl group within the same molecule.

Role as a Model Compound in Molecular Interactions

The simple, well-defined structure of 2-aminoethanol makes it an excellent model compound for investigating intramolecular interactions, particularly hydrogen bonding. nih.gov Academic studies have employed spectroscopic techniques, such as Fourier transform infrared (FTIR) spectroscopy, and computational analysis to explore the conformational landscape of the molecule. nih.gov

Significance in the Study of Protonated Amines

2-Aminoethanol hydrochloride is significant in the study of protonated amines due to its stability and solubility, providing a readily available source of the 2-hydroxyethylammonium ion in aqueous solutions. ontosight.ai This makes it a useful compound for research into acid-base chemistry and proton transfer dynamics.

Its application as a buffering agent in chemical and biochemical reactions is a direct consequence of the equilibrium between the protonated amine and its conjugate base. smolecule.commedchemexpress.com In research settings, it can be used to maintain a stable pH, which is often critical for controlling reaction rates or ensuring the integrity of biological molecules like enzymes. smolecule.commedchemexpress.com The study of 2-aminoethanol hydrochloride helps researchers understand the fundamental properties of protonated amino alcohols, which are structural motifs found in numerous pharmaceuticals and biologically important molecules. ontosight.ai

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 2-Aminoethanol hydrochloride | C₂H₈ClNO |

| 2-Aminoethanol | C₂H₇NO |

| Ethanolamine | C₂H₇NO |

| Monoethanolamine | C₂H₇NO |

| 2-Hydroxyethylammonium chloride | C₂H₈ClNO |

| 3-Aminopropanol | C₃H₉NO |

| Hydrogen | H₂ |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-aminoethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUNIMVZCACZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049593 | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Deliquescent solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Ethanol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanolamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2002-24-6, 9007-33-4, 1173019-25-4 | |

| Record name | Ethanolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1173019-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKP3YYL02F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational and Theoretical Chemistry Studies of 2 Aminoethanol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic perspective on the intrinsic properties of 2-Aminoethanol hydrochloride. These methods are used to predict molecular structures, energies, and various other electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. In the context of 2-aminoethanol, DFT calculations, often using functionals like B3LYP, have been instrumental in studying its various conformers. researchgate.net Research has shown that the gauche′–Gauche–gauche′ (g′Gg′) conformer of 2-aminoethanol, which features an intramolecular hydrogen bond (HB) between the hydroxyl group and the nitrogen atom (OH⋯N), is the most stable. researchgate.net

Ab initio calculations at various levels of theory, including B3LYP, MP2, MP3, and MP4 (SDTQ) with the aug-cc-pVDZ basis set, have been employed to study thirteen low-lying conformers of 2-aminoethanol. researchgate.net These studies consistently identify the conformer with the OH⋯N intramolecular hydrogen bond as the most stable. researchgate.net The relative energies of these conformers are crucial for understanding the compound's behavior at different temperatures, as the population of each conformer is governed by the Boltzmann distribution. researchgate.net For instance, the abundance of the most stable g′Gg′ conformer decreases from 55.65% at 296 K to 27.18% at 473 K. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Equilibrium Abundance (%) |

|---|---|---|

| g′Gg′ (OH⋯N HB) | 0.00 | 55.65 |

| Other low-lying conformers with intramolecular HB | Varies | Significant |

| Conformers without HB | Higher | Less abundant |

Natural Bond Orbital (NBO) Theory for Interaction Quantification

Natural Bond Orbital (NBO) theory is a powerful tool for analyzing intramolecular and intermolecular interactions. wikipedia.org It provides a localized, Lewis-like picture of molecular bonding and allows for the quantification of donor-acceptor interactions, such as hydrogen bonds and hyperconjugative interactions, through second-order perturbation theory. researchgate.netwikipedia.org

In the study of 2-aminoethanol, NBO analysis has been crucial in understanding the influence of intramolecular hydrogen bonds on the molecule's electronic structure. researchgate.net The analysis reveals a strong stabilizing interaction corresponding to the OH⋯N hydrogen bond. researchgate.net This interaction involves the delocalization of electron density from the nitrogen lone pair (donor NBO) to the antibonding orbital of the O-H bond (acceptor NBO). wikipedia.org Similarly, weaker NH⋯O hydrogen bonds can also be identified and quantified. researchgate.net These interactions significantly lower the energy levels of the occupied lone-pair molecular orbitals. researchgate.net

The NBO approach provides a quantitative measure of the strength of these interactions in terms of energy. wisc.edu For example, the stabilization energy associated with the nN8→σ*O14–H15 interaction in one of the tautomers of a related system was calculated to be 15.07 kcal/mol, highlighting the significance of such hydrogen bonding. researchgate.net

Electron Propagator Theory for Conformer Analysis

Electron Propagator Theory (EPT) is a quantum mechanical method used to calculate electron binding energies, or vertical ionization energies. researchgate.net It is particularly useful for interpreting photoelectron spectra (PES). researchgate.net

For 2-aminoethanol, EPT has been used to predict the vertical ionization energies of the outer valence molecular orbitals for its various conformers. researchgate.net The theoretical predictions show good agreement with experimental PES data. researchgate.net By considering the Boltzmann populations of the different conformers at various temperatures, the temperature dependence of the photoelectron spectra can be successfully interpreted. researchgate.net

The analysis of ionization energies reveals the significant impact of intramolecular hydrogen bonding. researchgate.net Conformers with a strong OH⋯N hydrogen bond exhibit notable shifts in the ionization energies of the nitrogen and oxygen lone-pair orbitals. researchgate.net This theoretical approach, combined with experimental data, provides a detailed picture of the electronic structure and conformational equilibrium of 2-aminoethanol. researchgate.net

| Orbital | Approximate VIE (eV) | Contributing Conformers |

|---|---|---|

| Nitrogen lone-pair (nN) | ~10.0 | Mainly conformers with OH⋯N HB |

| Oxygen lone-pair (nO) | Varies | All conformers contribute |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of 2-Aminoethanol hydrochloride, particularly in condensed phases like aqueous solutions. These simulations model the movement of atoms and molecules over time, providing insights into structural organization and dynamic processes.

Investigations of Local Structure in Aqueous Solutions

MD simulations have been employed to study the behavior of ethanolamines in aqueous solutions. nih.gov These simulations, performed at constant temperature and pressure, reveal details about the local structure and intermolecular interactions. nih.gov A key finding is the significant role of both intramolecular and intermolecular hydrogen bonding. nih.gov

In aqueous solutions, water molecules are shown to associate with the ethanolamine (B43304) molecules, particularly at low water mole fractions. nih.gov The simulations also highlight that the most stable conformation of 2-aminoethanol often involves a ring-like structure due to intramolecular hydrogen bonding, which contributes to high molecular stability. nih.gov The analysis of partial molar volumes and excess volumes as a function of concentration further elucidates the nature of the interactions between 2-aminoethanol and water molecules. nih.gov

Force Field Development and Validation

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. ethz.ch The development of a reliable force field for 2-aminoethanol and related molecules is an active area of research. ethz.chnih.gov

The process typically involves obtaining initial parameters, such as atomic charges and rotational barriers, from high-level ab initio or DFT calculations in the gas phase. nih.gov These parameters are then refined and validated by comparing simulation results with experimental data. ethz.ch For instance, a well-developed force field should be able to reproduce experimental liquid densities of the pure compound and its aqueous solutions at various temperatures with high accuracy (e.g., within 1%). nih.gov The calculated dipole moments from the simulations should also agree well with available experimental data. nih.gov The ongoing development and refinement of force fields, such as the GROMOS, AMBER, and CHARMM families, are crucial for improving the predictive power of MD simulations for a wide range of biomolecular systems. ethz.chresearchgate.net

Conformational Equilibria in Solution

The conformational preferences of 2-aminoethanol and its hydrochloride salt in solution have been a subject of detailed investigation. Experimental NMR vicinal proton-proton coupling constants, in conjunction with semi-empirical calculations, have been employed to estimate these preferences. acs.orgnih.gov

Studies have consistently shown a strong preference for the gauche conformation for both 2-aminoethanol and its hydrochloride across a broad spectrum of solvent polarities. acs.orgnih.gov This preference is notable because it persists even with changes in solvent, suggesting that intramolecular forces play a dominant role in determining the conformational equilibrium. The concentration of the solute has not been found to significantly alter the position of this equilibrium. acs.orgnih.gov

The conformational equilibria of 2-aminoethanol hydrochloride exhibit a slight, opposing trend with solvent polarity when compared to the parent compound, 2-aminoethanol. For instance, the percentage of the gauche conformer is approximately 88% in dimethyl sulfoxide (B87167) (DMSO), increases to 94% in methanol, and then slightly decreases to 92% in deuterium (B1214612) oxide (D₂O). acs.org While effects such as the gauche effect, hydrogen bonding, steric influences, and simple polar solvent effects are all expected to favor the gauche conformation with increasing solvent polarity, the observed minor variations suggest a complex interplay of these factors. acs.org

| Solvent | Solvent Polarity (ET(30) kcal/mol) | % Gauche Conformer (2-Aminoethanol Hydrochloride) |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 45.1 | 88 |

| Methanol | 55.4 | 94 |

| Deuterium Oxide (D₂O) | 63.1 | 92 |

Hydrogen Bonding Network Analysis

Hydrogen bonding is a critical factor governing the structure and interactions of 2-aminoethanol hydrochloride. Both intramolecular and intermolecular hydrogen bonds are significant, and their interplay is a key area of computational study.

Intramolecular Hydrogen Bonding

Theoretical studies, including density functional theory (DFT) calculations, have explored the nature of intramolecular hydrogen bonds in 2-aminoethanol. acs.orgnih.gov The most stable monomeric form of 2-aminoethanol features an intramolecular hydrogen bond of the OH···N type. acs.org However, this intramolecular bond is considered relatively weak, partly due to its bent geometry. acs.org Natural bond orbital (NBO) analysis has been a valuable tool in quantifying the strength of these interactions, revealing that the charge transfer from the lone pair of the hydrogen bond acceptor to the antibonding orbital of the donor is a substantial stabilizing component. acs.org

In the case of protonated 2-aminoethanol, as found in the hydrochloride salt, the protonation of the nitrogen atom significantly alters its hydrogen bonding capability, making it a hydrogen bond donor rather than an acceptor. cdnsciencepub.com This change deactivates the nitrogen from participating as an acceptor in an intramolecular hydrogen bond with the hydroxyl group. cdnsciencepub.com

Intermolecular Hydrogen Bonding with Solvent Molecules

In solution, especially in protic solvents, intermolecular hydrogen bonding between 2-aminoethanol hydrochloride and solvent molecules plays a crucial role. acs.orgnih.gov The protonated amine and the hydroxyl group can both act as hydrogen bond donors to solvent molecules. researchgate.net Conversely, the oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor.

Cooperative Effects in Hydrogen Bond Formation

A noteworthy finding from theoretical studies is the cooperative enhancement of hydrogen bonding. acs.org The formation of a stronger, more linear intermolecular hydrogen bond between 2-aminoethanol units in dimers is accompanied by a strengthening of the intramolecular hydrogen-bonding interactions. acs.org This phenomenon is explained by charge transfer among local bond orbitals and is relevant for understanding the behavior of larger clusters of 2-aminoethanol. acs.org Cooperative hydrogen bonding is a general phenomenon where the formation of one hydrogen bond facilitates the formation of another within a molecular network, leading to enhanced stability. youtube.com

Conformational Analysis and Preferences

The relative stability of different conformers of 2-aminoethanol hydrochloride is a central theme in its computational analysis. The two primary conformations of interest are the gauche and trans forms, defined by the dihedral angle between the amino and hydroxyl groups.

Gauche vs. Trans Conformations

For 1,2-disubstituted ethanes, steric hindrance typically favors the anti (or trans) conformation where the substituents are farthest apart. However, in cases like 2-aminoethanol, the gauche conformation is found to be more stable. studentdoctor.netwikipedia.org This preference is a manifestation of the "gauche effect," an atypical situation where a conformation with a torsion angle of approximately 60° is more stable than the anti conformation (180°). wikipedia.org

The stability of the gauche conformer in 2-aminoethanol is largely attributed to the stabilizing effect of the intramolecular hydrogen bond between the hydroxyl and amino groups. studentdoctor.net Computational studies have confirmed that the gauche'–Gauche–gauche' (g'Gg') conformer, which possesses an intramolecular OH···N hydrogen bond, is the most stable conformer in the gas phase. researchgate.net

For 2-aminoethanol hydrochloride, despite the protonation of the amino group preventing the formation of the classic OH···N intramolecular hydrogen bond, a strong preference for the gauche conformation is still observed in solution. acs.orgnih.gov This suggests that other factors, such as hyperconjugation and electrostatic interactions, contribute significantly to the stability of the gauche conformer. The gauche effect is known to be sensitive to solvent effects, but in the case of 2-aminoethanol hydrochloride, the gauche preference remains dominant across various solvents. acs.orgwikipedia.org

| Compound | Most Stable Conformation | Primary Stabilizing Factor |

|---|---|---|

| 2-Aminoethanol | Gauche | Intramolecular OH···N Hydrogen Bond studentdoctor.net |

| 2-Aminoethanol Hydrochloride | Gauche | Gauche Effect (Hyperconjugation, Electrostatics) acs.orgnih.gov |

Influence of Solvent Polarity on Conformation

The conformation of the 2-hydroxyethylammonium cation (HO-CH₂CH₂-NH₃⁺) is primarily described by the dihedral angle of the O-C-C-N backbone. The two principal conformers are the anti (or trans), where the O and N atoms are on opposite sides of the C-C bond (dihedral angle ≈ 180°), and the gauche, where they are adjacent (dihedral angle ≈ 60°). Unlike its neutral counterpart, 2-aminoethanol, which is stabilized in the gauche form by a strong intramolecular O-H···N hydrogen bond, the protonated form has different governing interactions. nih.gov

In Low-Polarity Solvents: In environments with a low dielectric constant, intramolecular interactions are paramount. The gauche conformation, stabilized by the internal N⁺-H···O hydrogen bond, is generally favored. This self-solvation minimizes the exposure of the polar and charged groups to the non-polar solvent.

In High-Polarity Solvents: In polar solvents like water, the situation is reversed. Water molecules are excellent hydrogen bond donors and acceptors and can effectively solvate both the hydroxyl and ammonium (B1175870) groups. This strong intermolecular solvation outweighs the stability gained from the relatively weak intramolecular hydrogen bond. Consequently, the molecule tends to adopt the sterically favored, extended trans conformation, which allows for more efficient solvation and minimizes steric repulsion between the two terminal groups. nih.gov Theoretical studies on related protic ionic liquids, such as 2-hydroxyethylammonium acetate (B1210297) and formate, confirm the significance of extensive hydrogen bonding networks between the cation and its environment. researchgate.netresearchgate.net Density functional theory (DFT) calculations on similar charged species have shown that pairing becomes thermodynamically stable as the solvent dielectric constant increases, highlighting the crucial role of the solvent in stabilizing charged conformers. nih.gov

The table below illustrates the expected trend in the relative stability of the trans and gauche conformers of 2-Aminoethanol hydrochloride as a function of the solvent's dielectric constant (ε).

| Solvent Type | Approximate Dielectric Constant (ε) | Favored Conformer | Primary Stabilizing Interaction |

|---|---|---|---|

| Non-Polar (e.g., Vacuum/Gas Phase) | ~1 | Gauche | Intramolecular N⁺-H···O Hydrogen Bond |

| Polar Aprotic (e.g., DMSO) | ~47 | Mixed Population / Trans | Solvation of Cation |

| Polar Protic (e.g., Water) | ~80 | Trans | Strong Intermolecular Hydrogen Bonding with Solvent |

NMR-based Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. For 2-Aminoethanol hydrochloride, ¹H NMR provides key data through chemical shifts and, most importantly, vicinal proton-proton coupling constants (³JHH) for the protons on the ethylene (B1197577) (-CH₂-CH₂-) backbone.

The magnitude of the ³JHH coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. A typical trans coupling (180° dihedral angle) is significantly larger (approx. 12-18 Hz) than a gauche coupling (~60° dihedral angle, approx. 2-5 Hz). iastate.edu In a flexible molecule like the 2-hydroxyethylammonium cation, rotation around the C-C bond is rapid on the NMR timescale. Therefore, the observed coupling constant is a population-weighted average of the coupling constants for the trans and gauche conformers.

An experimental ¹H NMR spectrum of 2-Aminoethanol hydrochloride recorded in deuterium oxide (D₂O), a highly polar solvent, shows two triplets, corresponding to the two inequivalent methylene (B1212753) groups. chemicalbook.com The triplet pattern arises from each methylene group being coupled to the two protons of the adjacent methylene group.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Observed Coupling Constant (³JHH, Hz) |

|---|---|---|---|

| -CH₂-N⁺- | ~3.21 | Triplet | ~5.2 |

| -CH₂-O- | ~3.85 | Triplet |

The observed coupling constant of approximately 5.2 Hz is an average value. By applying the relationship:

Jobs = XtransJtrans + (1 - Xtrans)Jgauche

where Xtrans is the mole fraction of the trans conformer, one can estimate the relative populations. Using typical values of Jtrans ≈ 12 Hz and Jgauche ≈ 2.5 Hz, the calculated mole fraction for the trans conformer is significant, suggesting it is the major conformer in a polar aqueous solution. This experimental finding is consistent with the theoretical prediction that polar solvents stabilize the extended trans conformation through strong solvation of the charged ammonium and polar hydroxyl groups.

Advanced Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

The most straightforward method for preparing 2-Aminoethanol hydrochloride is through the direct reaction of 2-Aminoethanol with hydrochloric acid.

Hydrochlorination of 2-Aminoethanol

The hydrochlorination of 2-aminoethanol is a standard acid-base reaction that yields 2-Aminoethanol hydrochloride. This process involves treating 2-aminoethanol with hydrochloric acid, typically in an aqueous or alcoholic solution. The reaction is exothermic and results in the protonation of the amino group to form the ammonium (B1175870) salt. The resulting product, 2-Aminoethanol hydrochloride, is a white crystalline solid that is highly soluble in water. ontosight.ai

A related synthetic challenge is the synthesis of 1-chloro-(2-phenylamino)ethane, where the use of the hydrochloride salt of the corresponding amino alcohol significantly improves reaction yields from a mere 2% to 80-85%. cdnsciencepub.com This highlights the importance of the hydrochloride form in specific synthetic contexts, likely by preventing side reactions involving the nitrogen atom. cdnsciencepub.com

Derivatization and Complex Formation

2-Aminoethanol hydrochloride serves as a key starting material for the synthesis of a variety of derivatives and complex molecules, including pharmacologically active compounds and functional polymers.

Synthesis of 2-(2-amino-6-aryl-4-pyrimidinamino)ethanol Derivatives

The synthesis of 2-[(2-amino-6-aryl-4-pyrimidinyl)amino]ethanol derivatives often starts from 4,6-dichloropyrimidine (B16783) compounds. google.com A general route involves the sequential substitution of the chlorine atoms. First, an aminolysis or ammonolysis reaction is performed to introduce an amino group at one of the chlorinated positions. google.com Subsequently, the remaining chlorine atom is substituted by reacting the intermediate with 2-aminoethanol. This nucleophilic substitution reaction yields the desired 2-[(2-amino-6-aryl-4-pyrimidinyl)amino]ethanol derivative. The use of an alkaline catalyst is often employed in the second step to facilitate the reaction. google.com

| Reactant 1 | Reactant 2 | Product |

| 4,6-dichloropyrimidine | Ammonia (B1221849)/Amine | 4-amino-6-chloropyrimidine |

| 4-amino-6-chloropyrimidine | 2-aminoethanol | 2-[(2-amino-6-pyrimidinyl)amino]ethanol |

Reaction Mechanisms in Derivative Synthesis

The synthesis of pyrimidine (B1678525) derivatives involves nucleophilic aromatic substitution. In the case of 2-[(2-amino-6-chloro-4-pyrimidinyl)amino]ethanol, the amino group of 2-aminoethanol acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom on the pyrimidine ring. The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of a chloride ion to restore the aromaticity of the pyrimidine ring. The presence of an alkaline catalyst helps to deprotonate the amino group of 2-aminoethanol, increasing its nucleophilicity and facilitating the reaction. google.com

Synthesis of Polymeric Carriers

2-Aminoethanol can be utilized in the synthesis of polymeric materials. For instance, it can be used in the aminolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com This chemical recycling process involves the nucleophilic attack of the primary amine of 2-aminoethanol on the ester bonds of the PET polymer. mdpi.com This reaction breaks down the polymer into smaller molecules, such as bis(2-hydroxyethylene) terephthalamide (B1206420) (BHETA) and various oligomers. mdpi.com These resulting monomers and oligomers can then serve as building blocks for the synthesis of new polymers, including polyurethanes, anticorrosive coatings, and epoxy resins. mdpi.com

Rearrangement Reactions and Stability

While 2-Aminoethanol itself can undergo enzymatic rearrangement, information regarding specific rearrangement reactions and the general stability of 2-Aminoethanol hydrochloride is more limited in the provided context.

The stability of 2-aminoethanol conformers has been studied computationally, revealing the existence of multiple stable conformations in the gas phase. researchgate.net The interconversion between these conformers involves energy barriers. researchgate.net While this research focuses on the parent molecule, it provides insight into the inherent flexibility of the carbon-carbon and carbon-oxygen bonds, which would also be present in the hydrochloride salt.

Enzymatic studies have shown that ethanolamine (B43304) ammonia-lyase can catalyze the rearrangement of 2-aminoethanol to acetaldehyde (B116499). nih.gov This reaction involves the migration of a hydrogen atom from the carbon bearing the amino group to the carbon bearing the hydroxyl group. nih.gov It is important to note that this is a specific, enzyme-catalyzed reaction and not a general chemical instability of the compound.

The hydrochloride salt, 2-Aminoethanol hydrochloride, is generally a stable crystalline solid under standard conditions. ontosight.ai It has a melting point of 82-84°C and should be stored below 30°C.

Investigation of 2-Aminoethyl Benzoate (B1203000) Rearrangement

The proposed mechanism for the rearrangement of 2-aminoethyl benzoate to N-(2-hydroxyethyl)benzamide, a potential precursor or intermediate that could subsequently be hydrolyzed and treated with hydrochloric acid to yield 2-aminoethanol hydrochloride, would likely proceed through a nucleophilic attack of the amino group's lone pair of electrons on the ester's carbonyl carbon. This intramolecular attack would form a five-membered cyclic tetrahedral intermediate. Following the formation of this intermediate, a rearrangement would lead to the thermodynamically more stable amide, N-(2-hydroxyethyl)benzamide.

This type of ester-to-amide rearrangement has been observed in analogous systems, such as in the case of ethanolamine-derived prodrugs of sobetirome. nih.gov In these instances, the deliberately prepared ester derivatives were found to readily rearrange to their corresponding amide counterparts, particularly in polar, protic solvents. nih.gov The reaction is often pH-dependent, with neutral to alkaline conditions favoring the formation of the amide. nih.gov In an acidic environment, which would be necessary for the final formation of the hydrochloride salt, the equilibrium might shift to favor the ester form, which is generally less stable hydrolytically. nih.gov

A comprehensive investigation into this specific rearrangement for 2-aminoethyl benzoate would necessitate experimental studies to determine the optimal reaction conditions, such as solvent, temperature, and pH, to facilitate the O,N-acyl migration and subsequent conversion to 2-aminoethanol hydrochloride.

Stability of Hydrochloride Salt Forms

The selection of a salt form for a pharmaceutical compound is a critical step in drug development, with the hydrochloride salt being a common choice due to its ability to enhance solubility and provide a stable, crystalline solid. reddit.com However, the stability of hydrochloride salts can be influenced by a variety of factors, and they are not immune to chemical and physical instabilities, most notably disproportionation. nih.govtandfonline.com

Disproportionation is a process where the salt converts back to its free base form. This can occur under various conditions, such as in the presence of moisture or when formulated with alkaline excipients. nih.govtandfonline.com The stability of a hydrochloride salt is intrinsically linked to the pKa of the parent amine and the pH of the surrounding environment. For a salt of a weak base like 2-aminoethanol, an increase in the local pH above a certain value, known as the pH of maximum solubility (pHmax), can lead to the precipitation of the less soluble free base. nih.govresearchgate.net

Several factors can influence the stability of a hydrochloride salt in a solid dosage form:

| Factor | Influence on Stability |

| Hygroscopicity | The tendency of a compound to absorb atmospheric moisture. Increased water content can facilitate salt disproportionation by creating a microenvironment with a higher pH. nih.gov |

| Particle Size | Smaller particle sizes, while often beneficial for dissolution, can sometimes lead to increased reactivity and instability due to a larger surface area. nih.gov |

| Crystal Polymorphism | The existence of different crystalline forms (polymorphs) of the salt can impact stability, as some polymorphs may be more susceptible to conversion or degradation. |

| Excipient Compatibility | Interactions with other components in a formulation, particularly alkaline excipients, can raise the micro-pH and trigger disproportionation. nih.gov |

A case study on the stability of different salt forms of bedaquiline (B32110), an anti-tuberculosis drug, highlighted the potential instability of the hydrochloride salt. nih.gov Under accelerated stability testing conditions (40°C and 75% relative humidity), the hydrochloride salt of bedaquiline was found to disproportionate and lose its crystallinity, whereas other salt forms, such as the benzoate, remained stable. nih.gov This was attributed to the higher aqueous solubility of the hydrochloride salt, which can lower the pHmax and make it more prone to conversion to the free base. nih.gov

Therefore, while 2-aminoethanol hydrochloride is a commonly used and generally stable salt, a thorough evaluation of its solid-state properties and compatibility with other substances is crucial to ensure its stability throughout the shelf-life of a product.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational dynamics and structure of 2-Aminoethanol hydrochloride in solution. nih.gov By analyzing parameters such as chemical shifts and spin-spin coupling constants, researchers can deduce detailed structural information. ubc.ca

Vicinal proton-proton coupling (³JHH), which occurs across three bonds, is particularly sensitive to the dihedral angle between the coupled protons. libretexts.org This relationship is described by the Karplus equation, which correlates the magnitude of the coupling constant to the torsional angle. miamioh.edu This makes the analysis of vicinal coupling constants a powerful method for conformational analysis. nih.govmiamioh.edu

For 2-Aminoethanol hydrochloride, the conformational preferences of the OCCN backbone are estimated by comparing experimentally measured vicinal proton-proton coupling constants with semi-empirical values calculated for each staggered rotamer. researchgate.net Research has shown a strong preference for the gauche conformation for 2-Aminoethanol and its hydrochloride salt across a wide range of solvent polarities. researchgate.net The electronegativity of substituents can decrease the value of vicinal coupling constants. libretexts.org

The relative populations of different conformers, such as the gauche (G) and trans (T) forms around the C-C bond, can be determined from NMR coupling constants. nih.govresearchgate.net In the case of 2-Aminoethanol hydrochloride, where the amino group is protonated, the molecule predominantly exists in the gauche conformation. researchgate.net One NMR analysis predicted a gauche population of 92% for the hydrochloride salt. researchgate.net

The conformational equilibrium is influenced by factors such as solvent polarity and pH. researchgate.net In aqueous solutions at a pH of 7.4 or lower, the protonated form (+H3NCH2CH2OH) becomes the major species. researchgate.net This form is stabilized by an intramolecular hydrogen bond in the N-H+⋯O arrangement, favoring the gauche conformation. researchgate.net While the gauche preference is strong, interactions with the solvent can play a role in the conformational balance. researchgate.net

| Compound/Species | Condition | Predominant Conformation | Gauche Population (%) | Reference |

|---|---|---|---|---|

| 2-Aminoethanol hydrochloride | NMR Analysis | Gauche (G) | 92 | researchgate.net |

| +H3NCH2CH2OH | Aqueous solution, pH = 0 | Gauche (G) | Predominantly G | researchgate.net |

| Ethanolamine (B43304) | Various solvent polarities | Gauche (G) | Strong preference | researchgate.net |

¹H NMR spectroscopy is a crucial technique for confirming the chemical structure of newly synthesized compounds derived from or related to 2-aminoethanol. acs.org For instance, in the synthesis of an amine-modified phosphorylcholine (B1220837) compound (AmMPC), ¹H NMR was used to verify the successful reaction steps. acs.org The disappearance of vinyl proton signals from the starting material and the appearance of characteristic peaks from the protecting group and alkyl chain confirmed the conjugation. acs.org Subsequent deprotection was confirmed by the disappearance of the protecting group's signal in the ¹H NMR spectrum. acs.org This method provides unambiguous evidence of the covalent structure of the final product. acs.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of analytes.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, such as amino acids and their derivatives. semanticscholar.org It typically generates even-electron ions, most commonly protonated molecules denoted as [M+H]⁺. semanticscholar.org This method allows for the determination of molecular weight with minimal fragmentation, which is a significant advantage over hard ionization techniques. semanticscholar.org

The analysis of amino acids by ESI-MS is influenced by solvent composition; using solvents with lower surface tension and lower vaporization enthalpy generally results in higher signal intensities. researchmap.jp For complex structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion (e.g., [M+H]⁺) is selected and fragmented to produce product ions, revealing structural details. semanticscholar.orgnih.gov ESI-MS/MS studies have been used to characterize the fragmentation pathways of numerous molecules of biological interest, which is essential for developing reliable analytical methods. nih.govresearchgate.net

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive method for real-time online monitoring of volatile organic compounds (VOCs). wikipedia.orgtofwerk.com The technique uses hydronium ions (H₃O⁺) to ionize analyte molecules (R) that have a higher proton affinity than water, via the reaction: R + H₃O⁺ → RH⁺ + H₂O. tofwerk.com This soft ionization process results in minimal fragmentation. ionicon.com

A specialized version, the High-Temperature Proton-Transfer-Reaction Mass Spectrometer (HT-PTR-MS), allows both the ion source and the drift tube to operate at elevated temperatures (e.g., up to 250 °C). copernicus.org This capability is particularly advantageous for analyzing "sticky" or semi-volatile compounds, such as monoethanolamine (the parent compound of 2-Aminoethanol hydrochloride). copernicus.org The high operating temperature prevents the analyte from adsorbing to the instrument's inner surfaces, ensuring rapid response times. copernicus.org Studies have demonstrated that for monoethanolamine, the 1/e²-response time is in the sub-second to second range, with detection limits in the parts-per-trillion (ppt) range. copernicus.orgcopernicus.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for molecular characterization. It works on the principle that molecular bonds vibrate at specific frequencies. rsc.org When radiation in the infrared region of the electromagnetic spectrum is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that acts as a unique "molecular fingerprint". rsc.orgthermofisher.com

Vibrational Parameter Analysis

The vibrational parameters of 2-aminoethanol hydrochloride are analyzed by assigning the absorption bands in its IR spectrum to specific molecular vibrations. uhcl.edu Studies on 2-aminoethanol (2AE) reveal that hydrogen bonding significantly influences these vibrations. In the liquid phase, 2AE molecules form stable cyclic dimers through strong intermolecular O-H···N hydrogen bonds. nih.gov The IR spectrum of 2-aminoethanol hydrochloride, typically measured as a solid in a KBr pellet, shows characteristic bands for the hydroxyl (-OH), amine (-NH3+), and alkyl (C-H, C-C, C-O) groups. nist.gov The temperature can weaken intermolecular interactions, but the core dimeric structures often remain intact. nih.gov

Table 2: Characteristic IR Absorption Bands for 2-Aminoethanol Hydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200-3500 | Stretching | O-H |

| ~2800-3200 | Stretching | N-H (in -NH₃⁺) |

| ~2850-2960 | Stretching | C-H |

| ~1575-1650 | Bending (Scissoring) | N-H (in -NH₃⁺) |

| ~1450-1470 | Bending (Scissoring) | C-H |

Note: The exact positions of the peaks can vary slightly based on the sample state (e.g., solid, liquid) and measurement conditions. nist.gov

Fast Fourier Transform Infrared (FT-IR) for Gas Phase Analysis

Fast Fourier Transform Infrared (FT-IR) spectroscopy in the gas phase allows for the study of molecules in an isolated state, free from the strong intermolecular forces present in condensed phases. thermofisher.com This technique can provide detailed information about the rotational and vibrational structure of a single molecule. uhcl.edu For a molecule like 2-aminoethanol, gas-phase analysis can help distinguish between different conformational isomers that may exist. nih.gov The analysis involves passing an infrared beam through a gas cell containing the volatilized sample. thermofisher.com The resulting high-resolution spectrum can be used for quantitative analysis over a wide range of concentrations, from percent levels down to parts-per-billion, by comparing it to reference spectra recorded under controlled conditions of temperature and pressure. thermofisher.comnih.gov

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. malvernpanalytical.com When a beam of X-rays is directed at a crystal, the atoms diffract the beam into a specific pattern of spots or rings. By analyzing the positions and intensities of these diffracted beams, one can determine the crystal lattice parameters (the dimensions of the unit cell) and the arrangement of atoms within that cell. unesp.bryoutube.com

The process for analyzing a powder sample of 2-aminoethanol hydrochloride would involve:

Data Collection : A finely ground powder sample is scanned with monochromatic X-rays over a range of angles (2θ). unesp.br

Peak Indexing : The positions of the diffraction peaks are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., orthorhombic, monoclinic). unesp.br

Space Group Determination : Systematic absences in the diffraction pattern help identify the crystal's space group. malvernpanalytical.com

Structure Solution and Refinement : The atomic positions are determined and refined to create a final structural model that best matches the experimental diffraction data. malvernpanalytical.comyoutube.com

Table 3: Illustrative Data Obtained from XRD Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Orthorhombic |

| Space Group | The group describing the symmetry of the crystal. | P2₁2₁2₁ |

| a (Å) | Unit cell dimension along the a-axis. | 10.740 |

| b (Å) | Unit cell dimension along the b-axis. | 19.999 |

| c (Å) | Unit cell dimension along the c-axis. | 5.247 |

| α, β, γ (°) | Angles of the unit cell. | 90, 90, 90 |

Note: The values presented are for a different amino acid complex and serve only to illustrate the type of data generated by an XRD analysis. unesp.br

Dielectric Spectroscopy for Condensed Phase Investigation

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is a powerful method for investigating molecular dynamics, ionic conductivity, and intermolecular interactions in the condensed phase (liquids and solids). researchgate.netnih.gov For 2-aminoethanol, measurements of the complex dielectric permittivity and electric modulus are performed over a frequency range (e.g., 20 Hz to 1 MHz). researchgate.net

Studies on 2-aminoethanol (AE) reveal a Debye-type distribution, which corresponds to an ionic conduction relaxation process. researchgate.net The analysis of concentration-dependent static permittivity indicates the formation of stable 1:1 hydrogen-bonded complexes between molecules, which modifies the dipolar ordering of the self-associated structures. researchgate.net The technique can also determine parameters like DC ionic conductivity and relaxation times, providing insights into the charge transport mechanisms within the material. researchgate.netnih.gov

Table 4: Parameters Investigated by Dielectric Spectroscopy

| Parameter | Description |

|---|---|

| Complex Dielectric Permittivity (ε*) | Characterizes a material's response to an external electric field. |

| Ionic Conductivity (σ) | Measures the flow of ions in the material. |

| Electric Modulus (M*) | Used to analyze relaxation processes, particularly ionic conduction. |

| Relaxation Time (τ) | The characteristic time for a system to return to equilibrium after a perturbation. |

Reaction Kinetics and Degradation Studies

Atmospheric Chemistry and Degradation Pathways

Once released into the atmosphere, 2-Aminoethanol (MEA) is subject to chemical transformations that determine its environmental impact. A primary pathway for its degradation is through reactions initiated by hydroxyl radicals (OH). researchgate.net

The dominant degradation process for 2-Aminoethanol in the atmosphere during the daytime is its reaction with photochemically produced hydroxyl radicals. nih.gov This reaction proceeds rapidly, with a determined rate constant of (9.2 ± 1.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.netcopernicus.orgresearchgate.net This experimentally determined rate is two to three times faster than what was estimated by structure-activity relationship (SAR) methods. researchgate.netcopernicus.orgresearchgate.net

The reaction is initiated by the abstraction of a hydrogen atom from the 2-Aminoethanol molecule by the OH radical. researchgate.net Studies suggest that this abstraction predominantly occurs at the –CH₂– group (over 80% of the reaction), with minor contributions from the –NH₂ and –CH₂OH groups (less than 10% each). researchgate.net The initial oxidation by the hydroxyl radical is thought to primarily form the α-aminoalkyl radical, NH₂(•)CHCH₂OH. nih.govacs.org This radical then reacts with molecular oxygen (O₂) in the atmosphere. nih.govacs.org This subsequent reaction proceeds mainly through a chemically activated mechanism under tropospheric conditions to directly form 2-iminoethanol and a hydroperoxyl radical (HO₂•). nih.govacs.org A smaller portion of the reaction leads to the formation of a collisionally deactivated peroxyl radical. nih.govacs.org

The photo-oxidation of 2-Aminoethanol results in the formation of several gaseous products. The major products observed, accounting for over 80% of the products, are formamide (B127407) and formaldehyde. researchgate.net

Minor products that have been identified include:

Amino acetaldehyde (B116499) researchgate.net

2-oxo acetamide (B32628) researchgate.net

2-nitroamino ethanol (B145695) researchgate.net

Iminoethanol nih.gov

The formation of these products is dependent on various factors, including the concentration of nitrogen oxides (NOx) in the atmosphere. nih.gov For instance, peak concentrations of MEA-nitramine (2-nitroamino ethanol) were observed to be higher when NOx mixing ratios were above 2 parts per billion by volume (ppbv). nih.gov While 2-nitroamino ethanol was identified as a minor product, with a yield between 0.3% and 1.5%, the corresponding nitrosamine (B1359907) of MEA, 2-nitroso amino ethanol, was not detected in these studies. copernicus.org

Table 1: Gaseous Oxidation Products of 2-Aminoethanol

| Product Name | Chemical Formula | Classification |

|---|---|---|

| Formamide | NH₂CHO | Major (>80%) |

| Formaldehyde | CH₂O | Major (>80%) |

| Amino acetaldehyde | NH₂CH₂CHO | Minor (<10%) |

| 2-oxo acetamide | NH₂C(O)CHO | Minor (<10%) |

| 2-nitroamino ethanol | O₂NNHCH₂CH₂OH | Minor (0.3-1.5% yield) |

| Iminoethanol | HN=CHCH₂OH | Minor |

The oxidation of volatile organic compounds like 2-Aminoethanol can lead to the formation of secondary organic aerosols (SOA), which are fine particulate matter formed in the atmosphere. wikipedia.org The gaseous oxidation products of 2-Aminoethanol can condense onto existing particles or form new particles. researchgate.netcopernicus.org The imine product of MEA oxidation, 2-iminoethanol, is considered an important intermediate in the formation of these aerosols. nih.govacs.org It is proposed that this imine can be taken up by water droplets in the atmosphere and subsequently hydrolyze to form ammonia (B1221849) and glycolaldehyde. nih.gov

The formation and growth of particles have been observed in experimental studies of 2-Aminoethanol degradation. researchgate.netcopernicus.org This process is influenced by the condensation of gaseous oxidation products and the formation of ethanolaminium nitrate. researchgate.netcopernicus.org Nucleation involving 2-Aminoethanol and nitric acid also contributes to new particle formation. researchgate.netcopernicus.org

Thermal and Chemical Stability in Industrial Processes

2-Aminoethanol is widely used in industrial applications, most notably in amine-based post-combustion CO₂ capture systems. hw.ac.uk However, the chemical stability of the amine under the process conditions is a significant concern. researchgate.netbohrium.comnih.gov

In CO₂ capture processes, aqueous amine solutions are subjected to conditions that can lead to their degradation. Two primary types of degradation are recognized: thermal and oxidative. hw.ac.uk Thermal degradation primarily occurs in the high-temperature environment of the stripper unit (typically 100-150°C), where the CO₂ is released from the amine solution. hw.ac.uk Oxidative degradation happens mainly in the absorber, where the flue gas containing oxygen comes into contact with the amine solution. hw.ac.uk

The degradation of 2-Aminoethanol in these systems is a significant issue as it leads to solvent loss, the formation of corrosive byproducts, and potential environmental concerns. hw.ac.uk Studies have shown that while 2-Aminoethanol is stable in the absence of CO₂, its degradation is significant in the presence of CO₂ at elevated temperatures. nih.gov For example, a study on the thermal degradation of a 30% aqueous solution of 2-aminoethylethanolamine (AEEA), a related amine, showed it to be stable without CO₂ but very unstable in its presence. researchgate.netbohrium.comnih.gov

The presence of impurities in the flue gas, such as oxygen, sulfur oxides (SOx), and nitrogen oxides (NOx), can also influence the degradation of 2-Aminoethanol. acs.org The degradation is more pronounced in systems containing both oxygen and CO₂ compared to systems with only one of these components. tandfonline.com

The thermal degradation of 2-Aminoethanol in the presence of CO₂ leads to the formation of various degradation products. In studies of related alkanolamines like 2-aminoethylethanolamine (AEEA), a significant number of degradation products have been identified. nih.gov For AEEA, 27 degradation products were detected, with 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA) being the most abundant. nih.gov The formation of cyclic urea (B33335) compounds like HEIA is a known degradation pathway for ethylenediamine-type structures in the presence of CO₂. nih.gov

For 2-Aminoethanol itself, heating a carbonated salt of MEA at temperatures between 40-120°C has been shown to produce 1-(2-hydroxyethyl) imidazolidone-2 and N-(2-hydroxyethyl) ethylenediamine (B42938) (HEED). tandfonline.com These products have been linked to increased corrosion in the system. tandfonline.com

The mechanisms of degradation are complex and can involve the formation of various intermediates. For example, the formation of secondary degradation compounds can occur through reactions between primary degradation products and the parent amine. ntnu.no This can lead to the formation of amides such as N-(2-hydroxyethyl)-formamide (HEF) and N-(2-hydroxyethyl)-acetamide (HEA). ntnu.no

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Aminoethanol |

| 2-Aminoethanol hydrochloride |

| 2-aminoethylethanolamine |

| 1-(2-Hydroxyethyl)-2-imidazolidinone |

| 1-(2-hydroxyethyl) imidazolidone-2 |

| 1,3,5-trimethylbenzene |

| 2-iminoethanol |

| 2-nitroamino ethanol |

| 2-nitroso amino ethanol |

| 2-oxo acetamide |

| Acetone |

| Amino acetaldehyde |

| Ammonia |

| Carbon dioxide |

| Diethylenetriamine |

| Ethanolaminium nitrate |

| Ethylenediamine |

| Formaldehyde |

| Formamide |

| Glycolaldehyde |

| Hydrochloric acid |

| Hydroxyl radical |

| Iminoethanol |

| N-(2-hydroxyethyl) ethylenediamine |

| N-(2-hydroxyethyl)-acetamide |

| N-(2-hydroxyethyl)-formamide |

| Nitric acid |

| Nitrogen oxides |

| Oxygen |

| Piperazine |

| Sulfur dioxide |

| Sulfur oxides |

Influence of CO2 Loading on Stability

The presence of dissolved CO2 in aqueous amine solutions leads to the formation of carbamates and bicarbonate ions, which alters the chemical environment and can accelerate degradation pathways, particularly at the elevated temperatures found in solvent regeneration units.

Detailed Research Findings

Research has consistently shown that an increase in CO2 loading generally leads to a decrease in the thermal stability of 2-Aminoethanol solutions. cardiff.ac.ukntnu.notandfonline.com The degradation of MEA is a slow process under normal operating conditions, but it is accelerated at higher temperatures and in the presence of CO2. cardiff.ac.uk Studies have identified several major degradation products, including 2-Oxazolidone, N-(2-hydroxyethyl)-ethylenediamine, and 1-(2-hydroxyethyl)-2-imidazolidinone. cardiff.ac.uknih.gov The formation of these products results in the loss of active amine, reducing the CO2 capture capacity of the solvent. cardiff.ac.uk

One study demonstrated a significant difference in MEA loss based on the initial CO2 loading. A 20% higher MEA loss was observed in samples with an initial CO2 loading of 0.37 mol CO2/mol MEA compared to those with a loading of 0.19 mol CO2/mol MEA when subjected to thermal degradation. cardiff.ac.uk This highlights the direct relationship between the amount of captured CO2 and the rate of solvent degradation.

Interestingly, while higher CO2 loading generally decreases thermal stability, some studies on mixed amine systems have indicated that increased CO2 concentration can reduce the rate of oxidative degradation. This is attributed to the reduced solubility of oxygen in the amine mixture at higher CO2 loadings. tandfonline.com However, for thermal degradation, which is a primary concern in the high-temperature stripper section of a CO2 capture plant, higher CO2 loading is consistently linked to increased degradation. cardiff.ac.ukntnu.no

The following interactive data table summarizes findings on the effect of CO2 loading on the degradation of 2-Aminoethanol (MEA) from various research studies.

Disclaimer: The following data is for 2-Aminoethanol (MEA), not 2-Aminoethanol hydrochloride. It is presented as a proxy due to the lack of specific public data for the hydrochloride salt. The fundamental degradation mechanisms are expected to be similar.

Effect of CO2 Loading on 2-Aminoethanol (MEA) Degradation

| Temperature (°C) | Initial MEA Concentration (wt%) | Initial CO2 Loading (mol CO2/mol MEA) | Observation Period | MEA Loss (%) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| 160 | 30 | 0.19 | 8 weeks | ~75 | Thermal degradation significantly reduces MEA concentration. | cardiff.ac.uk |

| 160 | 30 | 0.37 | 8 weeks | ~95 | Higher CO2 loading leads to a 20% greater MEA loss compared to lower loading. | cardiff.ac.uk |

| 135 | 30 | 0.4 | Not Specified | Significant | CO2 loading enhances amine thermal degradation. | uky.edu |

| 100-150 | 15-40 | 0.2 - 0.5 | Not Specified | Variable | MEA loss is dependent on temperature, CO2 loading, and initial concentration. | researchgate.net |

Biological and Biomedical Research Applications

Role in Biochemical Pathways

Ethanolamine (B43304), and by extension its hydrochloride salt used in research formulations, is integral to the synthesis and function of essential macromolecules.

2-Aminoethanol is a critical precursor in the biosynthesis of phosphatidylethanolamine (B1630911) (PE), a class of phospholipids (B1166683) that are major components of biological membranes. ontosight.ainih.gov In eukaryotic cells, the primary route for PE synthesis is the CDP-ethanolamine pathway, which takes place in the endoplasmic reticulum. youtube.com This pathway involves the phosphorylation of ethanolamine to phosphoethanolamine, which then reacts with cytidine (B196190) triphosphate (CTP) to form cytidine diphosphate-ethanolamine (CDP-ethanolamine). drugs.com Finally, the phosphoethanolamine moiety is transferred from CDP-ethanolamine to a diacylglycerol (DAG) molecule, yielding phosphatidylethanolamine. nih.gov The availability of ethanolamine can influence the rate of PE synthesis through this pathway. knowde.com Phosphatidylethanolamines are vital for maintaining membrane structure and fluidity and are particularly abundant in the nervous tissue, making up about 45% of all phospholipids in the white matter of the brain. nih.gov

The role of 2-aminoethanol extends to cellular signaling. As a component of phosphatidylethanolamine, it is involved in processes like membrane fusion and cell division. nih.gov Furthermore, research has shown that monoethanolamine can play a role in cardioprotection against ischemia/reperfusion injury through the activation of the signal transducer and activator of transcription 3 (STAT-3) transcription factor. ontosight.ai Ethanolamine itself is also a breakdown product of sphingosine, a key component of sphingolipids, which are also involved in cell signaling. ontosight.ai

Enzyme Inhibition Studies

The chemical structure of ethanolamine allows it to interact with various enzymes, leading to inhibitory effects that are a subject of pharmacological research.

Research has demonstrated that 2-aminoethanol can inhibit the enzyme γ-aminobutyric acid aminotransferase (GABA-T). medchemexpress.comnih.gov GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA (gamma-Aminobutyric acid). wikipedia.org By inhibiting GABA-T, ethanolamine can lead to an increase in the brain's GABA levels. medchemexpress.com This mechanism is significant because an imbalance in neurotransmission, specifically low levels of GABA, can result in excess neuronal excitation and convulsions. wikipedia.org Therefore, the inhibition of GABA-T is a key strategy in the development of treatments for conditions like epilepsy. wikipedia.org In one study, the inhibitory effect of ethanolamine on GABA-T was found to be virtually equipotent to that of ethanolamine O-sulphate (EOS) in vitro. medchemexpress.com

| Compound | Effect on GABA-T (in vitro) |

| 2-Aminoethanol (Ethanolamine) | Potent Inhibitor |

| Ethanolamine O-Sulphate (EOS) | Potent Inhibitor |

| Source: medchemexpress.com |

Neuromodulation Studies

Beyond direct enzyme inhibition, 2-aminoethanol has been investigated for its role as a neuromodulator, a substance that influences the communication between neurons.

A study using a push-pull cannula technique in the pigeon optic tectum found that 2-aminoethanol could be collected under resting conditions. nbinno.com Electrical stimulation of the optic nerve led to a significant, 2.3-fold increase in the outflow of ethanolamine, while the release of GABA was unaffected. nbinno.com When ethanolamine was applied directly to tectal neurons, it did not affect their spontaneous firing rate. However, it potentiated both the excitatory effects of glutamate (B1630785) and the inhibitory effects of GABA when applied concurrently. nih.govnbinno.com These findings suggest that ethanolamine released by neural activity can act as a neuromodulator, enhancing the responses of tectal neurons to primary neurotransmitters. nbinno.com

| Condition | Tectal Ethanolamine Outflow (pmol/min) |

| Resting | 5.6 ± 0.09 |

| Optic Nerve Stimulation | ~12.9 (2.3-fold increase) |

| Source: nbinno.com |

Applications in Drug Delivery Systems

In pharmaceutical technology, 2-aminoethanol and its hydrochloride salt are utilized in the formulation of drug delivery systems. Its properties as a buffering agent and pH regulator are valuable in creating stable pharmaceutical preparations. medchemexpress.comnih.govmdpi.com

More advanced applications involve its incorporation into lipid-based nanocarriers. As the headgroup of the phospholipid phosphatidylethanolamine, it is a structural component of liposomes, which are vesicles used to encapsulate and deliver drugs. nih.govnih.gov Research has shown that ethanolamine plasmalogens, a type of phosphatidylethanolamine, can protect cholesterol-rich liposomal membranes from oxidative damage, enhancing the stability of these drug delivery vehicles. nbinno.com

Furthermore, liposomes formulated with a significant fraction of ethanol (B145695), known as "ethosomes," have been developed to enhance the delivery of therapeutic agents through the skin. The presence of ethanol increases the fluidity of the vesicle membrane, allowing for deeper penetration into skin layers. semanticscholar.org Ethanolamine has also been employed in the synthesis of polymeric nanoparticles, which are engineered as carriers to improve the stability, solubility, and targeted delivery of drugs. google.com

Polymeric Drug Carriers

The primary amine and hydroxyl groups of 2-aminoethanol make it a valuable building block for the synthesis and functionalization of polymeric drug carriers. While detailed mechanisms for its incorporation into all polymer types are extensive, its role is often to introduce hydrophilicity and reactive sites for further modification. For instance, polymers can be functionalized with 2-aminoethanol to create primary amine groups on the polymer surface. These amines can then serve as attachment points for targeting ligands, drugs, or other molecules through amine-reactive chemistry. This functionalization is a key step in designing sophisticated drug delivery systems that can improve the solubility of hydrophobic drugs, prolong circulation time, and enhance therapeutic efficacy. nih.govnih.gov Polyamide and poly(amino acid) based polymers, which are structurally similar to naturally occurring proteins, are frequently investigated for drug delivery. nih.gov The incorporation of monomers like 2-aminoethanol can influence the polymer's degradation rate and drug release profile. nih.gov

Reagent in Biological Assays and Sample Preparation

2-Aminoethanol hydrochloride is a versatile and indispensable reagent in numerous biochemical and molecular biology workflows, contributing to the stability, preparation, and analysis of biological samples. sigmaaldrich.com

Buffering Agent in Enzymatic Reactions and Protein Studies

Maintaining a stable pH is critical for the structure and function of proteins and enzymes. 2-Aminoethanol hydrochloride is an effective buffering agent, particularly useful for creating stable pH environments for enzymatic reactions and protein solubilization. sigmaaldrich.com With a pKa of 9.5 at 25°C, it is most effective in the alkaline pH range of approximately 8.5 to 10.5. sigmaaldrich.com The preparation of an ethanolamine-HCl buffer typically involves dissolving ethanolamine in water and adjusting the pH downwards to the desired value using hydrochloric acid (HCl). researchgate.net This buffering capacity is essential for a wide range of biochemical assays where a consistent alkaline pH is required for optimal enzyme activity or protein stability. sigmaaldrich.comgbiosciences.com

Use in Cell Culture Media Preparation

2-Aminoethanol hydrochloride is a known component in the preparation of specialized cell culture media. sigmaaldrich.com It has been documented as a supplement in Dulbecco's Modified Eagle's Medium/F-12 (DMEM/F-12) used for the cultivation of specific cell lines, such as human epidermal growth factor receptor 2 (HER2) expressing cells derived from mouse mammary tumors. sigmaaldrich.com The parent compound, ethanolamine, is recognized as a growth-stimulatory factor for many mammalian cells in culture. Its inclusion in media is often to support the synthesis of phosphatidylethanolamine, a key phospholipid component of cell membranes, thereby promoting robust cell growth and proliferation. sigmaaldrich.com

Facilitating Nucleic Acid and Protein Isolation

While specific protocols detailing its mechanism are not always extensively described, 2-aminoethanol hydrochloride is cited as a reagent that simplifies the isolation of nucleic acids and proteins. sigmaaldrich.combiosynth.com The process of isolating these macromolecules involves cell lysis, the removal of unwanted components like lipids and cellular debris, and the eventual precipitation and purification of the target molecule. gbiosciences.com Lysis and wash buffers often contain buffering agents to maintain pH and various salts to aid in the denaturation and removal of proteins, highlighting a potential role for ethanolamine hydrochloride in these complex mixtures. gbiosciences.com

Applications in Western Blotting and Immunohistochemistry

In the field of immunohistochemistry (IHC), 2-aminoethanol (ethanolamine) serves a very specific and important function as a quenching agent. thermofisher.com When tissues are prepared for IHC, fixatives like glutaraldehyde (B144438) are used to crosslink proteins and preserve tissue architecture. However, these fixatives can leave behind reactive free aldehyde groups, which can non-specifically bind to the primary and secondary antibodies used for detection, leading to high background signal. thermofisher.com To prevent this, tissues fixed with glutaraldehyde must be treated with a quenching agent. Ethanolamine is considered one of the most efficient molecules for this purpose, as its primary amine group reacts with and blocks the free aldehydes, ensuring that the antibodies only bind to their intended targets. thermofisher.comresearchgate.net

While less commonly detailed, the compound is also noted to facilitate the detection of proteins in Western blotting. sigmaaldrich.combiosynth.com This may involve its use in buffer preparations, although specific, widely adopted protocols are less common than for its use in IHC. Standard Western blot protocols often involve glycine-based buffers for both electrophoresis and transfer, and various stripping buffers can be used to remove antibodies for reprobing, but the inclusion of ethanolamine is not standard. abcam.com

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique used to predict how a molecule (ligand) will bind to a target, such as a protein or enzyme. This method is crucial in drug discovery for identifying and optimizing potential therapeutic agents. Derivatives of 2-aminoethanol have been the subject of such studies to explore their potential as novel drugs.

In one line of research, novel nucleoside analogues were modified with polyethylene (B3416737) glycolamino (PEGA) moieties derived from ethanolamine and its relatives to act as inhibitors against class B1 metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. nih.gov Molecular docking simulations showed that a uridine (B1682114) nucleoside modified at the 5'-position with an ethanolamine derivative exhibited a remarkable binding affinity for three different MBL enzymes. nih.gov The docking studies helped identify the optimal side-chain length for binding and suggested that the PEGA moiety could interfere with the enzyme's function by chelating the essential zinc ions in the active site. nih.gov